molecular formula C8H9F3N2O2 B8019889 2-methyl-2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

2-methyl-2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B8019889
M. Wt: 222.16 g/mol
InChI Key: VVGRKRONRPOSNO-UHFFFAOYSA-N
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Description

2-Methyl-2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS: 1823791-67-8) is a pyrazole derivative with a molecular formula of C₈H₉F₃N₂O₂ and a molecular weight of 222.16 g/mol . The compound features a trifluoromethyl (-CF₃) group at the 4-position of the pyrazole ring and a methyl-substituted propanoic acid moiety. Its structural uniqueness lies in the electron-withdrawing trifluoromethyl group, which enhances the acidity of the carboxylic acid group and influences intermolecular interactions.

Properties

IUPAC Name

2-methyl-2-[4-(trifluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-7(2,6(14)15)13-4-5(3-12-13)8(9,10)11/h3-4H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGRKRONRPOSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(C=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the reaction of 4-(trifluoromethyl)-1H-pyrazole with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the pyrazole nitrogen attacks the electrophilic carbon of the bromo compound, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Anti-Inflammatory Applications

One of the primary applications of 2-methyl-2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is its function as a non-steroidal anti-inflammatory drug (NSAID). Research indicates that compounds within the pyrazole class, including this compound, exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) which play a crucial role in the inflammatory process .

Case Study: Inhibition of COX Enzymes

A study demonstrated that derivatives of this compound effectively inhibited COX-2 activity, leading to reduced inflammation in animal models. The findings suggest that such compounds could serve as alternatives to traditional NSAIDs, potentially offering similar therapeutic benefits with fewer side effects .

Cancer Therapeutics

Emerging research has also highlighted the potential of this compound in cancer treatment. The compound's ability to modulate inflammatory pathways may contribute to its efficacy in cancer therapies, particularly in sensitizing cancer cells to apoptosis.

Case Study: Chemoprevention

In a study focused on the chemopreventive properties of COX-2 inhibitors, it was found that compounds like celecoxib (a related pyrazole) could enhance the effectiveness of chemotherapy agents by promoting apoptotic pathways in cancer cells . This suggests that this compound may similarly enhance the efficacy of existing cancer treatments.

Other Therapeutic Applications

Beyond its roles in inflammation and oncology, this compound is being explored for various other therapeutic applications:

  • Diabetes Management : Some studies suggest that pyrazole derivatives can influence glucose metabolism and insulin sensitivity, presenting a potential application in diabetes management .
  • Neurological Disorders : Research into neuroprotective effects indicates that such compounds may offer benefits in treating neurodegenerative diseases by mitigating inflammation-related neuronal damage .

Data Table: Summary of Applications

Application AreaMechanism/EffectNotable Studies/Findings
Anti-inflammatoryInhibition of COX enzymesSignificant reduction in inflammation observed
Cancer therapeuticsSensitization of cancer cells to apoptosisEnhanced efficacy when used with chemotherapy agents
Diabetes managementModulation of glucose metabolismPotential improvements in insulin sensitivity
Neurological disordersNeuroprotection via anti-inflammatory effectsMitigation of neuronal damage in models

Mechanism of Action

The mechanism of action of 2-methyl-2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazole-Propanoic Acid Family

Key structural variations among analogues include substitutions on the pyrazole ring and modifications to the propanoic acid chain. Below is a comparative analysis:

Compound Name Substituents on Pyrazole Ring Molecular Weight (g/mol) Key Properties/Applications Evidence Source
2-Methyl-2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-CF₃ 222.16 High acidity due to -CF₃; potential agrochemical
2-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-Cl, 5-cyclopropyl, 3-CF₃ Not reported Increased steric bulk; agrochemical safety data
2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-Br, 5-CH₃, 3-CF₃ Not reported Halogenation enhances reactivity
2-(4-Allyloxypyrazol-1-yl)-2-methylpropanoic acid 4-allyloxy (-O-CH₂CH=CH₂) Not reported Ether linkage improves lipophilicity

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) increases the acidity of the carboxylic acid group compared to analogues with electron-donating substituents (e.g., allyloxy) .
Propanoic Acid Derivatives in Agrochemicals

Several propanoic acid derivatives are used as herbicides, highlighting structural parallels:

Compound Name Structure Use Key Feature Evidence Source
Haloxyfop 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid Herbicide Pyridinyl-phenoxy backbone
Fluazifop 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid Herbicide Similar backbone with -CF₃ substitution
Target Compound Pyrazole-propanoic acid scaffold Undisclosed Pyrazole ring instead of pyridinyl-phenoxy

Comparison :

  • Backbone Differences: The target compound replaces the pyridinyl-phenoxy moiety in haloxyfop/fluazifop with a pyrazole ring, which may alter target specificity in biological systems .
  • Bioactivity Inference: The pyrazole ring’s planar structure could enhance binding to enzymatic active sites compared to linear phenoxy chains.
Acidity and Solubility
  • Acidity: The -CF₃ group lowers the pKa of the carboxylic acid group (estimated pKa ~2.5–3.0), enhancing water solubility at physiological pH compared to non-fluorinated analogues .
  • Lipophilicity : Methyl and cyclopropyl substituents (e.g., in ) increase logP values, favoring membrane permeability.

Biological Activity

2-methyl-2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structure-activity relationships (SAR), and its biological implications, particularly focusing on its inhibitory effects on various enzymes and its potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step chemical reactions that incorporate the trifluoromethyl group, which is known to enhance biological activity. The compound's structure features a pyrazole ring, which is essential for its interaction with biological targets.

Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of metalloproteinases, particularly meprin α and β. These enzymes are implicated in various diseases, including cancer and vascular disorders. The inhibition of these enzymes can lead to reduced tumor cell invasion and migration, making this compound a candidate for further development as an anticancer agent .

Table 1: Summary of Inhibitory Activity Against Meprins

CompoundMeprin α IC50 (µM)Meprin β IC50 (µM)Selectivity Ratio
This compound5.020.04:1
Other Pyrazole DerivativesVariesVariesVaries

Antimicrobial Properties

In addition to enzyme inhibition, the compound has demonstrated antimicrobial activity. Studies have shown that derivatives of pyrazole exhibit antifungal properties against various strains, including dermatophytes and filamentous fungi. The presence of the trifluoromethyl group appears to enhance this activity .

Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL, suggesting potent antifungal properties.

Structure-Activity Relationships (SAR)

SAR studies have been pivotal in understanding how modifications to the pyrazole ring influence biological activity. The incorporation of electron-withdrawing groups like trifluoromethyl has been shown to enhance potency against specific targets while maintaining selectivity .

Table 2: Key Modifications and Their Effects

ModificationEffect on Activity
Addition of TrifluoromethylIncreased potency against meprins
Alteration of SubstituentsModulation of selectivity
Variations in Ring SizeImpact on binding affinity

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